Methyl 2-iodobenzenesulfonate
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Overview
Description
Methyl 2-iodobenzenesulfonate is an organic compound with the molecular formula C7H7IO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodobenzenesulfonate can be synthesized through the iodination of methyl benzenesulfonate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as Oxone or sodium periodate, in an aqueous medium .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The compound can be oxidized to form 2-iodoxybenzenesulfonic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Uses oxidizing agents like Oxone or sodium periodate in aqueous solutions.
Major Products:
Substitution Reactions: Formation of various substituted benzenesulfonates.
Oxidation Reactions: Formation of 2-iodoxybenzenesulfonic acid.
Scientific Research Applications
Methyl 2-iodobenzenesulfonate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-iodobenzenesulfonate primarily involves its role as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution by nucleophiles. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of higher oxidation state products .
Comparison with Similar Compounds
Methyl benzenesulfonate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoxybenzenesulfonic acid: An oxidized form of methyl 2-iodobenzenesulfonate, used as a powerful oxidizing agent.
Uniqueness: this compound’s unique combination of a methyl group and an iodine atom on the benzenesulfonate structure makes it particularly useful in specific organic synthesis reactions, offering a balance of reactivity and stability .
Properties
IUPAC Name |
methyl 2-iodobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPMKHAXKTODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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